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Compound of Interest

Compound Name: Tetraethyltin

Cat. No.: B1219993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tetraethyltin using an

ethylmagnesium bromide Grignard reagent and tin(IV) chloride. The procedure is based on a

well-established method, offering high yields and a reliable pathway to this organotin

compound.[1][2][3]

Introduction
Tetraethyltin, an organotin compound with the formula (C₂H₅)₄Sn, is a significant reagent in

various fields of chemical synthesis and research.[2] The Grignard reaction provides a classic

and effective method for its preparation.[3] The fundamental reaction involves the alkylation of

tin(IV) chloride with a pre-formed ethylmagnesium bromide Grignard reagent, as depicted in the

following equation[2][3]:

SnCl₄ + 4 CH₃CH₂MgBr → (CH₃CH₂)₄Sn + 4 MgBrCl[2]

This protocol outlines the necessary steps, from the formation of the Grignard reagent to the

purification of the final tetraethyltin product.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of

tetraethyltin as described in the detailed protocol.
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Parameter Value Notes

Reagents

Magnesium Turnings 50 g (2.05 g-atoms)

A slight excess is used to

ensure full conversion of the

ethyl bromide.[4]

Ethyl Bromide 250 g (175 mL, 2.3 moles)

Used to form the

ethylmagnesium bromide

Grignard reagent.[1]

Tin(IV) Chloride (SnCl₄) 83 g (37 mL, 0.32 mole)
The limiting reagent in the

alkylation step.[1]

Absolute Ether 500 mL

The solvent must be

scrupulously dry to prevent

quenching the Grignard

reagent.[1][4]

Reaction Conditions

Grignard Formation Temp. Gentle Reflux (~35°C)

The reaction is exothermic and

self-sustaining after initiation.

[1]

SnCl₄ Addition Temp. Cooled in ice

Addition is performed at a low

temperature to control the

exothermic reaction.[1][4]

Alkylation Reaction Time 1 hour at reflux

Ensures the complete reaction

between the Grignard reagent

and tin tetrachloride.[1]

Workup & Purification

Quenching Agents
85 mL Ice Water, 400 mL 10%

HCl (ice-cold)

Used to decompose the

reaction mixture and dissolve

magnesium salts.[1]

Drying Agent Calcium Chloride

Anhydrous conditions are

important for product stability.

[1]
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Purification Method Vacuum Distillation
Purifies the crude product from

non-volatile impurities.[1][4]

Yield & Product Specs

Boiling Point 63–65°C / 12 mm Hg
Physical property of the

purified tetraethyltin.[1]

Yield 67–72 g (89–96%)

High yields are achievable with

careful execution of the

protocol.[1]

Density (d²⁵₄) 1.1916
Physical property of the

purified tetraethyltin.[1]

Refractive Index (n²⁵D) 1.4693–1.4699
Physical property of the

purified tetraethyltin.[1]

Experimental Protocol
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with

water.[4] Tin(IV) chloride is corrosive and fumes in moist air.[4] All operations should be

conducted in a well-ventilated fume hood, and appropriate personal protective equipment

(safety goggles, lab coat, and chemical-resistant gloves) must be worn. All glassware must be

thoroughly dried before use to prevent moisture contamination.[5]

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

Apparatus Setup: Assemble a 2-liter, three-necked round-bottom flask equipped with a

mechanical stirrer, a dropping funnel, and a reflux condenser.[1] Ensure all glassware is

flame-dried or oven-dried before assembly.[4]

Initiation: Place 50 g of fine magnesium turnings into the flask.[1] Prepare a solution of 250 g

of ethyl bromide in 500 mL of absolute ether.[1] Add 5 mL of this solution, along with three

drops of bromine, to the magnesium turnings via the dropping funnel to initiate the reaction.

[1] The reaction should start promptly, indicated by bubbling and a cloudy appearance.[1][4]

Grignard Reagent Formation: Once the reaction has started, add the remaining ethyl

bromide-ether solution gradually to maintain a gentle reflux.[1] After the addition is complete
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and the spontaneous reaction subsides, gently heat the mixture under reflux for an additional

30 minutes with stirring to ensure complete formation of the Grignard reagent.[1]

Part 2: Synthesis of Tetraethyltin

Addition of Tin(IV) Chloride: Cool the flask containing the freshly prepared Grignard reagent

in an ice bath.[1] With vigorous stirring, add 83 g of tin(IV) chloride dropwise from the

dropping funnel over approximately 20 minutes.[1]

Reaction: After the addition is complete, heat the mixture at reflux for 1 hour.[1]

Ether Removal: Following the reflux period, set the condenser for distillation and remove the

ether by distillation over 1.5 hours using a steam bath.[1] The contents of the flask may

solidify, so the stirrer should be stopped before this step.[1]

Workup: Cool the flask again in an ice bath and return the collected ether to the reaction

mixture.[1] Decompose the mixture by slowly adding 85 mL of ice water, followed by 400 mL

of ice-cold 10% hydrochloric acid.[1]

Extraction: Transfer the entire mixture to a separatory funnel. Separate the ether layer, filter

it, and dry it over anhydrous calcium chloride.[1] To remove traces of triethyltin halide, the

dried ethereal solution can be treated with dry ammonia, and the resulting precipitate

removed by filtration.[1]

Part 3: Purification

Solvent Removal: Remove the ether from the dried solution by distillation.[1]

Vacuum Distillation: Distill the crude tetraethyltin under reduced pressure (water-pump

vacuum).[1] Collect the fraction boiling at 63–65°C at 12 mm Hg.[1] This yields 67–72 g (89–

96%) of pure tetraethyltin.[1]

Experimental Workflow Diagram
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Workflow for Tetraethyltin Synthesis via Grignard Reagent

Part 1: Grignard Reagent Formation

Part 2: Tetraethyltin Synthesis & Workup

Part 3: Purification

1. Mix Mg turnings, 
 a portion of EtBr/Ether, 

 and Bromine initiator

2. Add remaining 
 EtBr/Ether solution

Reaction Initiates

3. Reflux for 30 min

Maintain gentle reflux

4. Cool Grignard reagent 
 in ice bath

Proceed to alkylation

5. Add SnCl4 dropwise

Vigorous stirring

6. Reflux for 1 hour

7. Distill off ether

8. Decompose with ice water 
 and 10% HCl

Cool and return ether

9. Extract with ether 
 and dry with CaCl2

10. Distill off ether solvent

11. Perform vacuum distillation

Pure Tetraethyltin 
 (63-65°C / 12 mm Hg)

Collect fraction

Click to download full resolution via product page

Caption: Workflow for Tetraethyltin Synthesis via Grignard Reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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